(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide

Catalog No.
S1510414
CAS No.
14187-31-6
M.F
C27H27IN2
M. Wt
506.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2...

CAS Number

14187-31-6

Product Name

(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide

IUPAC Name

(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide

Molecular Formula

C27H27IN2

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C27H27N2.HI/c1-3-28-24(20-18-22-12-8-10-16-26(22)28)14-6-5-7-15-25-21-19-23-13-9-11-17-27(23)29(25)4-2;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

ZFYDGPJXMYCXNV-UHFFFAOYSA-M

SMILES

CCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Canonical SMILES

CCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]

Isomeric SMILES

CCN1/C(=C/C=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]

Description

The exact mass of the compound Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dye Sensitized Solar Cells (DSSCs):

Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide (1:1), also known as NK2133, is a photosensitizer used in Dye-Sensitized Solar Cells (DSSCs) []. DSSCs are a type of photovoltaic cell that utilizes dye molecules to capture sunlight and convert it into electricity. NK2133 exhibits good light-harvesting properties and can potentially improve the efficiency of DSSCs [].

Organic Light-Emitting Diodes (OLEDs):

NK2133 has also been explored for its potential application in Organic Light-Emitting Diodes (OLEDs) []. OLEDs are thin-film devices that emit light when an electric current is passed through them. NK2133's ability to emit light makes it a potential candidate for use in OLEDs, although further research is needed to optimize its performance for this application.

Photodynamic Therapy (PDT):

Some studies suggest that NK2133 may have potential applications in Photodynamic Therapy (PDT) []. PDT is a type of cancer treatment that utilizes light and a photosensitizer to destroy cancer cells. NK2133's ability to generate reactive oxygen species (ROS) upon light exposure makes it a potential candidate for PDT, but further research is needed to evaluate its efficacy and safety for this application.

The compound (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide is a complex organic molecule characterized by a quinoline core structure with various substituents. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This specific compound features an ethyl group and a pentadienylidene moiety, which contribute to its unique chemical behavior and potential biological interactions.

Involving this compound primarily focus on its reactivity due to the presence of the pentadienylidene group. This group can undergo various reactions, including:

  • Electrophilic Aromatic Substitution: The quinoline ring can participate in electrophilic substitutions, where electrophiles attack the aromatic system.
  • Nucleophilic Addition: The double bonds in the pentadienylidene structure can serve as sites for nucleophilic attacks, potentially leading to polymerization or cyclization reactions.
  • Oxidation and Reduction: The compound may also engage in redox reactions, particularly under biological conditions where reactive oxygen species are present.

These reactions are essential for understanding the compound's stability and potential transformations in biological systems.

Quinoline derivatives have been extensively studied for their biological activity. This specific compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity: Compounds with quinoline structures often display significant activity against bacteria and fungi.
  • Anticancer Properties: Many quinoline derivatives are known to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
  • Anti-inflammatory Effects: Some studies suggest that quinoline-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The exact biological activity of this compound would require empirical testing through various bioassays to confirm its efficacy against specific targets.

The synthesis of (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide typically involves multiple synthetic steps:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the Pentadienylidene Moiety: This step may involve coupling reactions or Wittig reactions to create the desired conjugated system.
  • Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides.
  • Iodide Formation: Finally, iodide can be added through halogenation methods or by reacting with iodine sources.

Each step requires careful optimization to ensure high yields and purity of the final product.

The applications of this compound span various fields:

  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science: The unique electronic properties of quinoline derivatives make them suitable for use in organic electronics or as dyes.
  • Biological Probes: The compound could be utilized in research settings as a probe to study biological pathways or cellular processes.

Interaction studies are crucial for understanding how this compound affects biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects, including signaling pathways and gene expression modulation.

Similar Compounds

Several compounds share structural similarities with (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide, which can help highlight its uniqueness:

Compound NameStructureNotable Properties
QuinolineBasic structureAntimicrobial properties
1-MethylquinolineMethylated derivativeEnhanced bioactivity
8-HydroxyquinolineHydroxylated derivativeChelating agent with antifungal activity
5-NitroquinolineNitro-substituted derivativeAnticancer activity

This comparison illustrates that while many quinoline derivatives exist, the specific combination of substituents in this compound may confer unique properties that warrant further investigation.

The history of cyanine dyes dates back to the mid-19th century, with the first cyanine compound discovered in 1856. A significant breakthrough occurred in 1873 when researchers found that cyanine could render photographic emulsions sensitive to a wider range of visibly colored light. This discovery was revolutionary for photography, as silver salts in photographic films were previously sensitive only to wavelengths between 350-450 nanometers—a small portion of the visible spectrum.

The term "cyanine" etymologically derives from Greek words for blue, although ironically, the cyanine family spans the electromagnetic spectrum from ultraviolet to near-infrared wavelengths. Early applications were primarily in photography, where cyanines functioned as spectral sensitizers for silver halide emulsions. The development of these dyes accelerated in the 20th century, with significant advancements in the 1990s when Alan Waggoner and colleagues at Carnegie Mellon University introduced a series of cyanine dyes with improved properties for biological applications.

These researchers modified Indocyanine Green (ICG), a cyanine dye used for angiography since the 1970s, creating compounds with low non-specific binding to biomolecules and bright fluorescence resulting from high extinction coefficients and good quantum yields. The continued evolution of cyanine chemistry has led to diverse applications beyond photography, including biological labeling, optical data storage, and biomedical imaging.

Development of Polymethine Chromophore Systems

The defining structural feature of cyanine dyes is the polymethine bridge—a chain of conjugated carbon atoms connecting two nitrogen-containing heterocycles with delocalized charge. This bridge is critical to the chromophore system, as its length directly determines the spectroscopic properties of the molecule. Longer polymethine chains effectively extend the π-conjugated system, producing bathochromic shifts in absorption and emission wavelengths.

The development of polymethine chromophore systems has been guided by a fundamental understanding of structure-property relationships. Key developments include:

  • Chain length manipulation: Each vinylene unit (CH=CH) added to the polymethine chain shifts absorption maxima by approximately 100 nm toward longer wavelengths

  • Structural stabilization: Researchers discovered that longer polymethine chains (beyond seven methines, or Cy7) encounter the "cyanine limit"—a symmetry-breaking Peierls transition that results in unsymmetric distribution of π-electron density, compromising fluorescence properties

  • Heterocycle modification: The nature of the terminal heterocycles significantly influences spectroscopic properties, allowing wavelength tuning without extending the polymethine chain

The polymethine bridge in the target compound features a penta-2,4-dienylidene structure, positioning it as a dicarbocyanine dye with intermediate chain length, balancing spectral properties and stability.

Quinolinium-Based Cyanine Dyes in Research

Quinolinium-based cyanine dyes represent a specialized subset within the cyanine family, characterized by the incorporation of quinoline moieties. Quinoline itself is a heterocyclic aromatic compound with formula C₉H₇N, first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. The integration of quinolinium groups into cyanine structures creates dyes with distinctive properties.

The specific compound under review, (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide, belongs to this quinolinium-based category. Research on these compounds has focused on their:

  • Photophysical properties: Quinolinium cyanines typically display high extinction coefficients and tunable emission wavelengths

  • Aggregation behavior: These dyes form J-aggregates in aqueous solutions, exhibiting bathochromically-shifted absorption and emission bands compared to monomeric forms

  • Applications in photographic sensitization: Quinolinium-based cyanines have historically been important as sensitizing dyes for silver halide photography

  • Potential in biological imaging: Their favorable spectroscopic properties make them candidates for various bioimaging applications

Recent research has explored the relationship between quinolinium cyanine structure and function, particularly in developing dyes with near-infrared emission for biological applications.

Structural Classification of the Target Compound

The target compound, (2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide, also known as 1,1-Diethyl-2,2-dicarbocyanine iodide, represents a specific structural class within the broader cyanine family. Classification of cyanines typically follows several schemes:

  • By bridge structure: This compound is a dicarbocyanine, containing a five-carbon (penta-2,4-dienylidene) polymethine bridge between the nitrogen atoms

  • By terminal groups: As a quinolinium-based dye, it features quinoline heterocycles at both ends of the polymethine chain

  • By chain configuration: The compound contains three defined bond stereocenters with a specific E/E/E configuration indicated in its formal name

  • By ionic structure: It is a closed-chain cyanine salt with iodide as the counterion

Within the broader classification system for cyanines described by Waggoner and others, this compound would be analogous to Cy5 in terms of bridge length but differs in its terminal heterocycles.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14187-31-6

General Manufacturing Information

Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1): INACTIVE

Dates

Modify: 2024-04-14

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